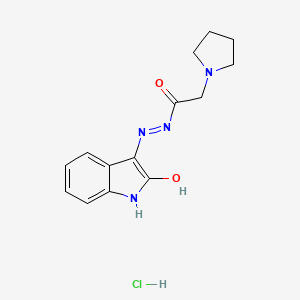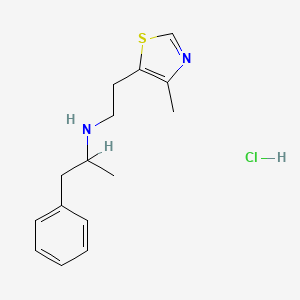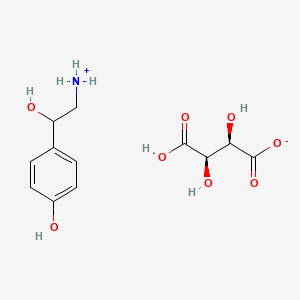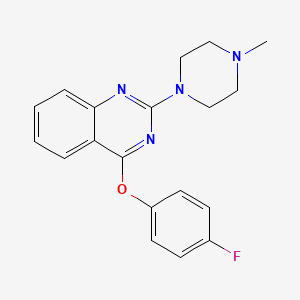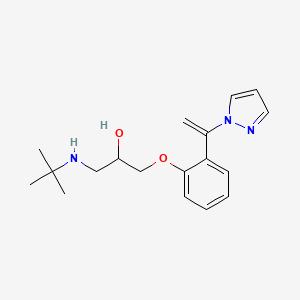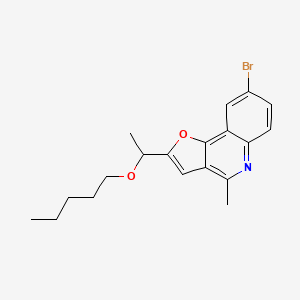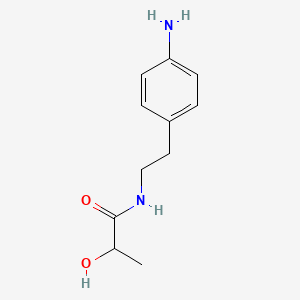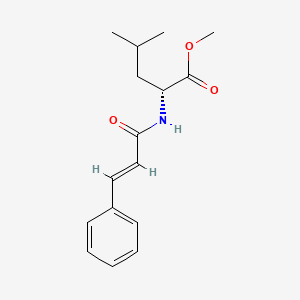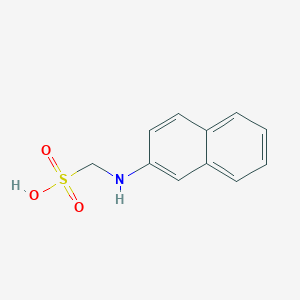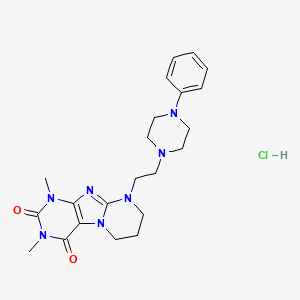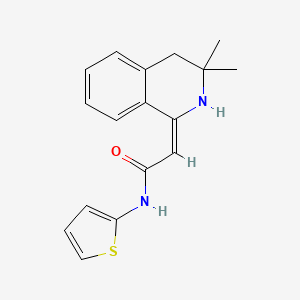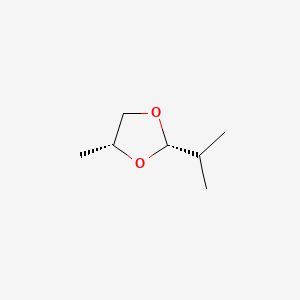
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(2-phenoxyethoxy)phenyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 298-224-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 298-224-9 involves specific reaction conditions that ensure the purity and yield of the compound. The exact synthetic routes can vary, but they typically involve controlled temperature and pressure conditions, along with the use of specific catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of EINECS 298-224-9 is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions: EINECS 298-224-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: EINECS 298-224-9 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
EINECS 298-224-9 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: EINECS 298-224-9 is used in the production of various industrial products due to its unique chemical properties.
作用機序
The mechanism by which EINECS 298-224-9 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
EINECS 298-224-9 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8 (amyl nitrite): Known for its use in medical and industrial applications.
EINECS 234-985-5 (bismuth tetroxide): Used in various industrial processes.
EINECS 239-934-0 (mercurous oxide): Recognized for its unique chemical properties.
The uniqueness of EINECS 298-224-9 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
特性
CAS番号 |
93783-18-7 |
|---|---|
分子式 |
C44H54N4O6 |
分子量 |
734.9 g/mol |
IUPAC名 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-5-hydroxy-2-(2-phenoxyethoxy)phenyl]hexanamide |
InChI |
InChI=1S/C44H54N4O6/c1-8-11-17-39(54-38-23-20-31(43(4,5)9-2)26-34(38)44(6,7)10-3)41(50)47-36-27-37(49)35(48-42(51)46-32-21-18-30(29-45)19-22-32)28-40(36)53-25-24-52-33-15-13-12-14-16-33/h12-16,18-23,26-28,39,49H,8-11,17,24-25H2,1-7H3,(H,47,50)(H2,46,48,51) |
InChIキー |
LBNAYSTUYDHVSD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)NC1=CC(=C(C=C1OCCOC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C#N)O)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


